

Application Notes and Protocols for In Vitro Studies with Hydro-UCB35625

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hydro-UCB35625**

Cat. No.: **B10796804**

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Introduction

Hydro-UCB35625, more commonly referred to as UCB35625, is a small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.^{[1][2][3]} It functions as a potent, non-competitive, and selective inhibitor of these receptors, which are key mediators in the inflammatory response, particularly in the recruitment of eosinophils.^{[1][4]} This makes UCB35625 a valuable tool for studying the roles of CCR1 and CCR3 in various physiological and pathological processes, including allergic inflammation, asthma, and HIV-1 entry.^{[1][4]} These application notes provide detailed protocols for in vitro studies to characterize the activity of UCB35625.

Mechanism of Action

UCB35625 exhibits a non-competitive antagonism, suggesting it does not directly compete with the natural chemokine ligands for the orthosteric binding site.^[1] Instead, it is believed to bind within the transmembrane helices of CCR1 and CCR3.^{[4][5][6]} Site-directed mutagenesis studies have identified three key amino acid residues, Y41 (TM1), Y113 (TM3), and E287 (TM7), as crucial for the antagonist activity of UCB35625 on both CCR1 and CCR3.^{[4][5][6]} It is hypothesized that UCB35625 stabilizes an inactive conformation of the receptors, thereby preventing the conformational changes necessary for intracellular signaling and subsequent cellular responses, such as chemotaxis and receptor internalization.^[1]

Data Presentation

The following tables summarize the quantitative data for the in vitro inhibitory activity of UCB35625.

Table 1: Inhibition of Chemotaxis

Target Receptor	Cell Line	Chemoattractant	UCB35625 IC50 (nM)
CCR1	L1.2 transfectants	MIP-1 α	9.57
CCR3	L1.2 transfectants	Eotaxin	93.8

Data compiled from multiple sources.[\[2\]](#)

Table 2: Inhibition of Receptor Internalization and HIV-1 Entry

Assay	Target Receptor	Cell Line	Ligand/Virus	UCB35625 IC50 (nM)
Receptor Internalization	CCR1	Purified PMNL	MIP-1 α	19.8
Receptor Internalization	CCR3	Purified PMNL	Eotaxin	410
HIV-1 Entry	CCR3	NP-2 glial cells	HIV-1 isolate 89.6	57

Data compiled from multiple sources.[\[1\]](#)[\[7\]](#)

Experimental Protocols

Boyden Chamber Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of UCB35625 on chemokine-induced cell migration.

Materials:

- L1.2 cells stably transfected with human CCR1 or CCR3
- RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Recombinant human MIP-1 α (for CCR1) or Eotaxin (for CCR3)
- UCB35625
- Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
- Polycarbonate membranes (5 μ m pore size for L1.2 cells)
- Calcein-AM or other suitable fluorescent dye for cell labeling
- Fluorescence plate reader

Procedure:

- Cell Preparation:
 - Culture L1.2-CCR1 or L1.2-CCR3 cells in complete RPMI 1640 medium.
 - On the day of the assay, harvest cells and wash twice with serum-free RPMI 1640.
 - Resuspend cells in serum-free RPMI 1640 at a concentration of 1×10^6 cells/mL.
 - Incubate cells with various concentrations of UCB35625 or vehicle control (DMSO) for 30 minutes at 37°C.
- Assay Setup:
 - Prepare chemoattractant solutions (MIP-1 α for CCR1, Eotaxin for CCR3) at desired concentrations in serum-free RPMI 1640. A typical concentration is 50 nM for MIP-1 α and 20 nM for eotaxin.^[8]
 - Add 25 μ L of the chemoattractant solution to the lower wells of the Boyden chamber.

- Add 25 µL of serum-free medium alone to control wells for measuring basal migration.
- Place the polycarbonate membrane over the lower wells.
- Add 50 µL of the pre-incubated cell suspension to the upper wells of the chamber.
- Incubation and Cell Quantification:
 - Incubate the chamber for 3-4 hours at 37°C in a humidified incubator with 5% CO2.
 - After incubation, remove the membrane. Scrape off non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay. After incubation, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.
 - Calculate the percentage of inhibition of migration for each UCB35625 concentration compared to the vehicle control.

Receptor Internalization Assay by Flow Cytometry

This protocol measures the ability of UCB35625 to block ligand-induced internalization of CCR1 and CCR3.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing CCR1 and CCR3 (e.g., purified polymorphonuclear leukocytes - PMNLs)
- Anti-CCR1 and Anti-CCR3 antibodies conjugated to a fluorophore (e.g., PE or APC)
- Recombinant human MIP-1 α or Eotaxin
- UCB35625
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

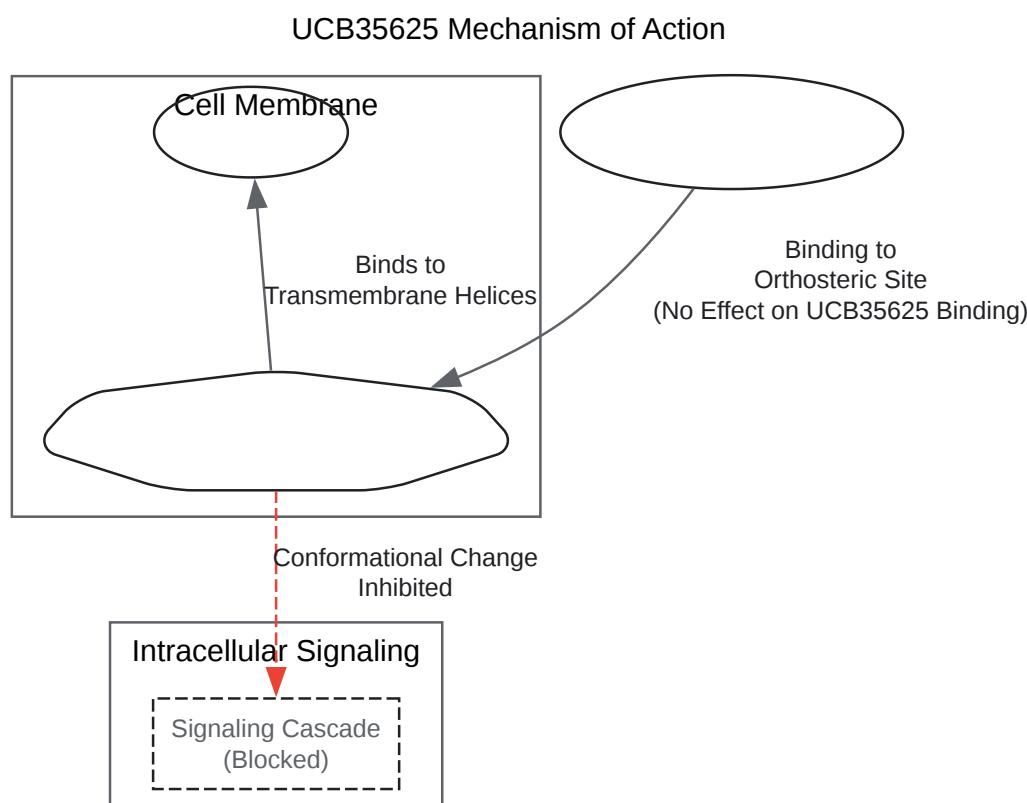
- Fixation buffer (e.g., 1% paraformaldehyde in PBS)
- Flow cytometer

Procedure:

- Cell Preparation and Treatment:
 - Isolate PBMCs or prepare a suspension of the chosen cell line.
 - Pre-incubate the cells with various concentrations of UCB35625 or vehicle control for 30 minutes at 37°C.
 - Add the chemokine ligand (MIP-1 α for CCR1, Eotaxin for CCR3) at a concentration known to induce internalization (e.g., 100 ng/mL) and incubate for a further 30-60 minutes at 37°C.
 - Include a control with no chemokine to measure basal receptor expression.
- Staining:
 - Wash the cells twice with cold FACS buffer to stop internalization.
 - Resuspend the cells in 100 μ L of FACS buffer containing the fluorophore-conjugated anti-CCR1 or anti-CCR3 antibody.
 - Incubate on ice for 30 minutes in the dark.
 - Wash the cells twice with cold FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in 300-500 μ L of FACS buffer. For longer storage, fix the cells in fixation buffer.
 - Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

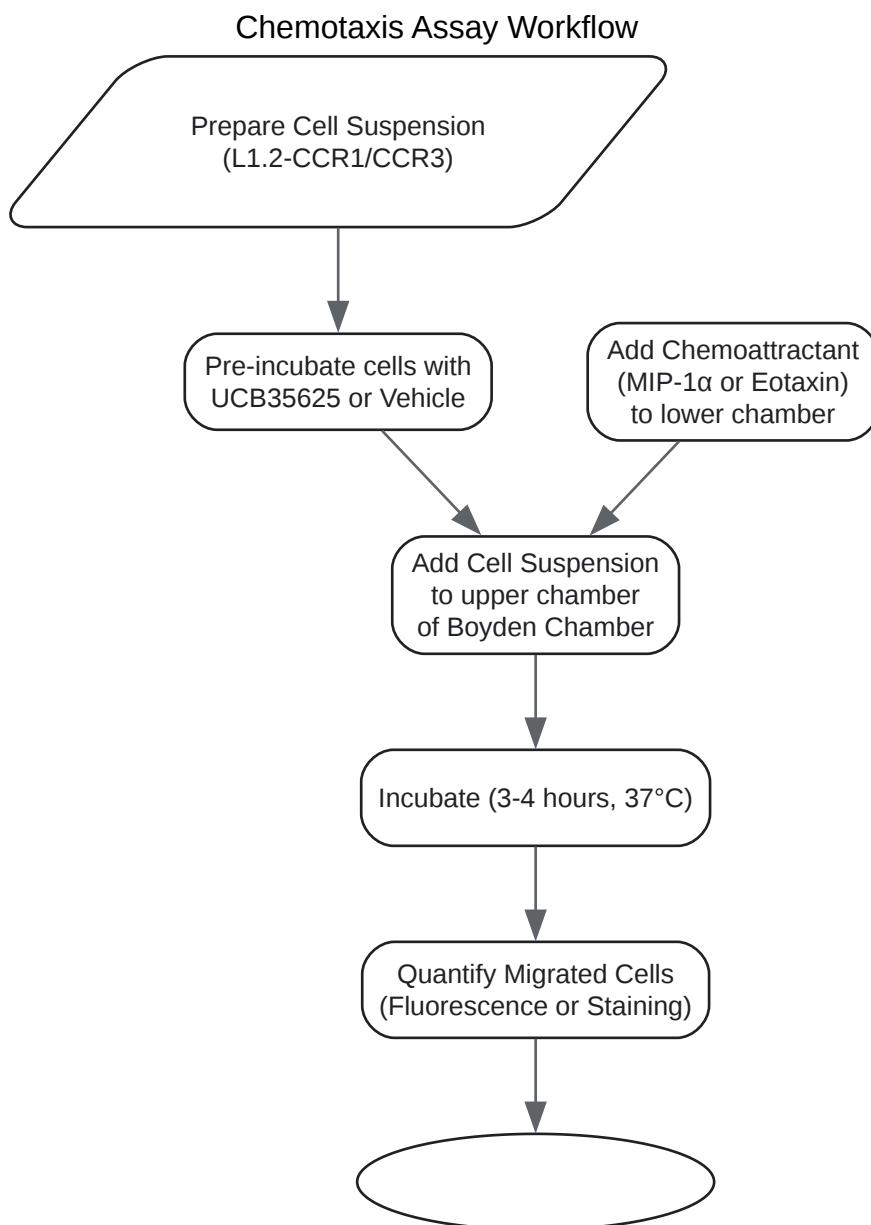
- Receptor internalization is observed as a decrease in the mean fluorescence intensity (MFI) of the cell population compared to the untreated control.
- Calculate the percentage of inhibition of internalization for each UCB35625 concentration.

Visualizations



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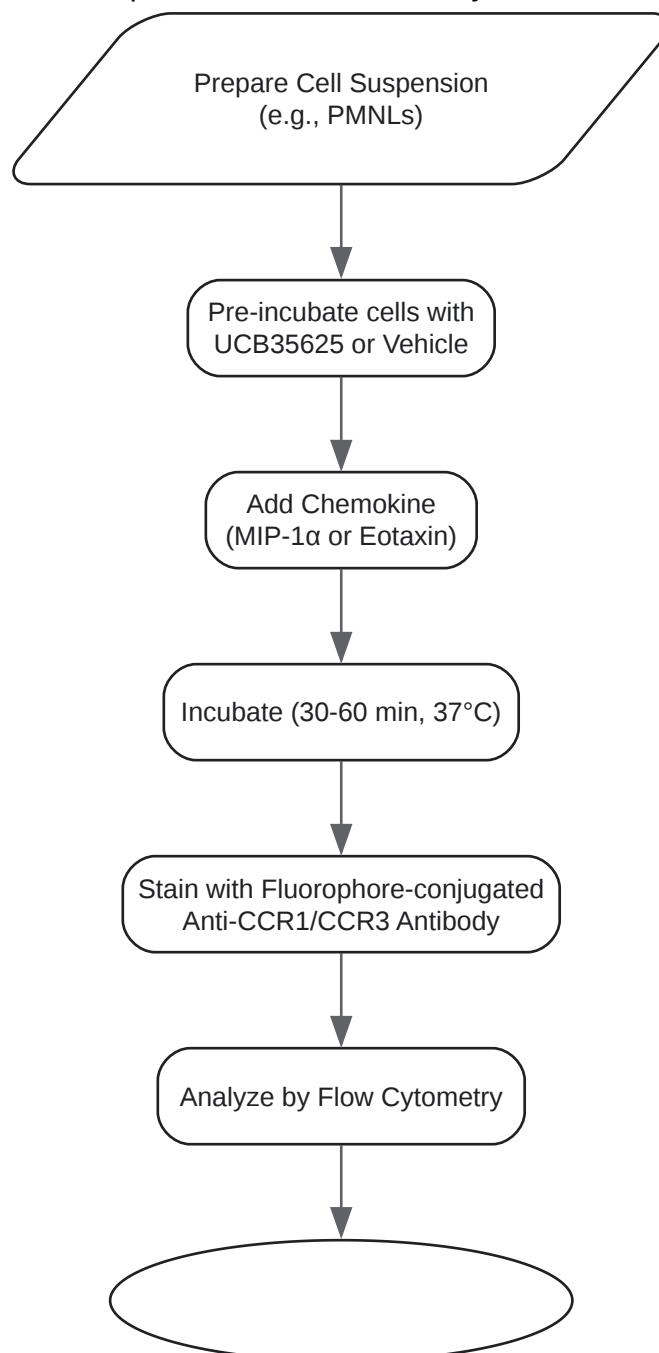
Caption: UCB35625 non-competitively antagonizes CCR1/CCR3 signaling.



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Caption: Workflow for the Boyden chamber chemotaxis assay.

Receptor Internalization Assay Workflow

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Studies with Hydro-UCB35625]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10796804#hydro-ucb35625-experimental-protocol-for-in-vitro-studies>

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